molecular formula C10H10N2O2 B168331 ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 17288-32-3

ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B168331
CAS RN: 17288-32-3
M. Wt: 190.2 g/mol
InChI Key: NOWHXIDXMNNYBL-UHFFFAOYSA-N
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Patent
US07566736B2

Procedure details

18.4 g of ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate and 5.5 g of 10% palladium-on-charcoal are added to 500 ml of ethanol, and the reaction mixture is hydrogenated under 2 bar for 3 hours at 20° C. The reaction mixture is then filtered over a thin layer of silica gel and the filtrate is concentrated under reduced pressure, to give 14.1 g of ethyl 1H-pyrrolo[3,2-b]-pyridine-2-carboxylate, the characteristics of which are as follows:
Name
ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O>[Pd].C(O)C>[NH:1]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[CH:10]=[C:11]1[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate
Quantity
18.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)CC(C(=O)OCC)=O
Name
Quantity
5.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered over a thin layer of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C(=CC2=NC=CC=C21)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.